N-({1'-benzyl-4',5'-dimethyl-1'H-[1,2'-bipyrrole]-3'-yl}methyl)-4-bromobenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({1'-benzyl-4',5'-dimethyl-1'H-[1,2'-bipyrrole]-3'-yl}methyl)-4-bromobenzene-1-sulfonamide is a complex organic compound that features a pyrrole ring system substituted with benzyl, dimethyl, and bromobenzenesulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1'-benzyl-4',5'-dimethyl-1'H-[1,2'-bipyrrole]-3'-yl}methyl)-4-bromobenzene-1-sulfonamide typically involves multiple steps:
Formation of the Pyrrole Ring: The initial step involves the formation of the pyrrole ring. This can be achieved through the condensation of a suitable amine with a diketone under acidic conditions.
Substitution Reactions: The pyrrole ring is then subjected to substitution reactions to introduce the benzyl and dimethyl groups. This can be done using benzyl chloride and methyl iodide in the presence of a base.
Sulfonamide Formation: The final step involves the introduction of the 4-bromobenzenesulfonamide group. This can be achieved by reacting the substituted pyrrole with 4-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-({1'-benzyl-4',5'-dimethyl-1'H-[1,2'-bipyrrole]-3'-yl}methyl)-4-bromobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the benzenesulfonamide group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azido derivatives or other substituted products.
Scientific Research Applications
N-({1'-benzyl-4',5'-dimethyl-1'H-[1,2'-bipyrrole]-3'-yl}methyl)-4-bromobenzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used in studies to understand the interaction of small molecules with biological macromolecules.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-({1'-benzyl-4',5'-dimethyl-1'H-[1,2'-bipyrrole]-3'-yl}methyl)-4-bromobenzene-1-sulfonamide involves its interaction with specific molecular targets. The benzyl and dimethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, while the bromobenzenesulfonamide group can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-yl)pyrrol-3-yl]methyl]-4-chlorobenzenesulfonamide
- **N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-yl)pyrrol-3-yl]methyl]-4-fluorobenzenesulfonamide
- **N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-yl)pyrrol-3-yl]methyl]-4-methylbenzenesulfonamide
Uniqueness
The uniqueness of N-({1'-benzyl-4',5'-dimethyl-1'H-[1,2'-bipyrrole]-3'-yl}methyl)-4-bromobenzene-1-sulfonamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the bromine atom can enhance the compound’s ability to participate in halogen bonding, which can be advantageous in certain applications.
Properties
IUPAC Name |
N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-4-bromobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24BrN3O2S/c1-18-19(2)28(17-20-8-4-3-5-9-20)24(27-14-6-7-15-27)23(18)16-26-31(29,30)22-12-10-21(25)11-13-22/h3-15,26H,16-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANNFPMYBOCEGOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1CNS(=O)(=O)C2=CC=C(C=C2)Br)N3C=CC=C3)CC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.